2-Bromo-1-(3,4-dimethylphenyl)ethan-1-ol
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Overview
Description
2-Bromo-1-(3,4-dimethylphenyl)ethan-1-ol is an organic compound with the molecular formula C10H13BrO It is a brominated derivative of ethan-1-ol, featuring a 3,4-dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(3,4-dimethylphenyl)ethan-1-ol typically involves the bromination of 1-(3,4-dimethylphenyl)ethan-1-ol. One common method is the reaction of 1-(3,4-dimethylphenyl)ethan-1-ol with bromine in the presence of a solvent such as acetic acid or carbon tetrachloride. The reaction is usually carried out at low temperatures to control the rate of bromination and to prevent over-bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(3,4-dimethylphenyl)ethan-1-ol can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, to form different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 1-(3,4-dimethylphenyl)ethan-1-ol.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products
Substitution: 1-(3,4-dimethylphenyl)ethan-1-ol.
Oxidation: 3,4-dimethylbenzaldehyde or 3,4-dimethylacetophenone.
Reduction: 1-(3,4-dimethylphenyl)ethan-1-ol.
Scientific Research Applications
2-Bromo-1-(3,4-dimethylphenyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Bromo-1-(3,4-dimethylphenyl)ethan-1-ol exerts its effects depends on its specific application. In chemical reactions, the bromine atom acts as a leaving group, facilitating nucleophilic substitution reactions. In biological systems, the compound may interact with specific enzymes or receptors, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-(3,4-dimethoxyphenyl)ethan-1-one: Similar structure but with methoxy groups instead of methyl groups.
2-Bromo-1-(3,4-difluorophenyl)ethan-1-one: Contains fluorine atoms instead of methyl groups.
2-Bromo-1-(4-methylphenyl)ethan-1-one: Similar structure but with a single methyl group at the para position.
Uniqueness
2-Bromo-1-(3,4-dimethylphenyl)ethan-1-ol is unique due to the presence of two methyl groups on the phenyl ring, which can influence its reactivity and interactions compared to other brominated ethan-1-ol derivatives. This structural feature may also affect its physical properties, such as solubility and boiling point.
Properties
Molecular Formula |
C10H13BrO |
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Molecular Weight |
229.11 g/mol |
IUPAC Name |
2-bromo-1-(3,4-dimethylphenyl)ethanol |
InChI |
InChI=1S/C10H13BrO/c1-7-3-4-9(5-8(7)2)10(12)6-11/h3-5,10,12H,6H2,1-2H3 |
InChI Key |
PHRIPEMLGIZCFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(CBr)O)C |
Origin of Product |
United States |
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